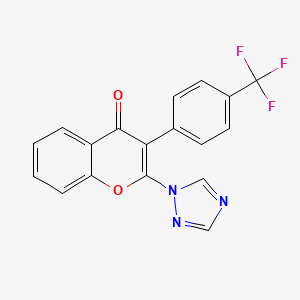

Chromenone 1

Description

Significance of Benzopyranone Core Structures in Bioactive Molecules

The benzopyranone core, a bicyclic system resulting from the fusion of a benzene (B151609) ring with a pyranone ring, is a fundamental structural motif found in a vast array of biologically active molecules. ntu.ac.ukresearchgate.net This core structure imparts a unique combination of rigidity and electronic properties that make it an ideal foundation for interaction with various biological targets. researchgate.netresearchgate.netsigmaaldrich.com The planarity of the ring system, coupled with the presence of a ketone group and an oxygen heteroatom, allows for diverse intermolecular interactions, including hydrogen bonding and π-stacking. clockss.org These interactions are crucial for the binding of small molecules to the active sites of enzymes and receptors, thereby modulating their biological function. nih.gov Consequently, benzopyranone derivatives, including both chromones (benzo-γ-pyrones) and coumarins (benzo-α-pyrones), have been extensively studied and have shown a wide spectrum of pharmacological activities, such as anti-inflammatory, antimicrobial, antioxidant, and anticancer properties. sigmaaldrich.commedchemexpress.comrsc.orgresearchgate.net

Overview of Chromenone Derivatives as Privileged Scaffolds in Drug Discovery

Chromenone derivatives are widely recognized as "privileged scaffolds" in the field of drug discovery. niscpr.res.inijrpc.comresearchgate.netacs.org This term, first introduced in 1988, describes molecular structures that are capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov The versatility of the chromone (B188151) nucleus allows for the introduction of various substituents at different positions, leading to a high degree of chemical diversity and a broad range of biological activities. chemblink.com This structural adaptability has made chromones a valuable template for the design of novel therapeutic agents targeting a wide array of diseases, including neurodegenerative disorders, cancer, and infectious diseases. niscpr.res.inijrpc.comresearchgate.net The ability to systematically modify the chromone core and its substituents enables medicinal chemists to fine-tune the pharmacological properties of these derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net

Historical Context of Chromenone Research

The study of chromenones dates back to the exploration of natural products. colab.ws Many chromone derivatives were initially isolated from plants and have been used in traditional medicine for centuries. colab.ws A significant milestone in chromone research was the isolation and characterization of khellin (B1673630) from the plant Ammi visnaga. colab.ws Khellin's use in traditional medicine for conditions like asthma spurred further investigation into the pharmacological properties of the chromone class. colab.ws This led to the development of synthetic chromone derivatives, such as cromoglicic acid (cromolyn), which became a clinically used mast cell stabilizer for the treatment of asthma. nih.gov The discovery of these early chromone-based drugs highlighted the therapeutic potential of this scaffold and fueled extensive research into the synthesis and biological evaluation of a vast number of novel chromenone derivatives. acs.orgnih.gov

Research Scope and Focus on Chromenone 1 within the Chromenone Class

This article will now narrow its focus to a specific, synthetically derived chromenone, designated as This compound . While the broader class of chromenones exhibits a wide range of biological activities, this review will concentrate solely on the known chemical and biological properties of this particular compound. The following sections will provide a detailed account of its synthesis, chemical characteristics, and its significant and unique biological activity as a potentiator of bone morphogenetic protein (BMP) signaling. The aim is to provide a thorough and scientifically accurate resource dedicated exclusively to this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H10F3N3O2 |

|---|---|

Molecular Weight |

357.3 g/mol |

IUPAC Name |

2-(1,2,4-triazol-1-yl)-3-[4-(trifluoromethyl)phenyl]chromen-4-one |

InChI |

InChI=1S/C18H10F3N3O2/c19-18(20,21)12-7-5-11(6-8-12)15-16(25)13-3-1-2-4-14(13)26-17(15)24-10-22-9-23-24/h1-10H |

InChI Key |

KLOOVUXILKCLLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(O2)N3C=NC=N3)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Chromenone 1 and Analogs

Classical Chromenone Core Synthesis

The traditional methods for constructing the chromenone ring system have been instrumental in medicinal and materials chemistry. These reactions, often named after their discoverers, form the bedrock of chromenone synthesis.

Allan-Robinson Synthesis

The Allan-Robinson synthesis is a classical method for producing flavones and isoflavones, which are substituted chromenone derivatives. innovareacademics.in The reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640). innovareacademics.in This process proceeds through a sequence of C-acylation, O-acylation, and subsequent aldol (B89426) condensation to form the final chromenone framework. researchgate.net While effective, this method can be adapted for the synthesis of various flavones by selecting appropriate starting materials. innovareacademics.in

Baker-Venkataraman Synthesis

The Baker-Venkataraman rearrangement is a widely used and reliable method for synthesizing chromones and flavones. wikipedia.orgitmedicalteam.plitmedicalteam.pl The process begins with the conversion of an o-hydroxyacetophenone into a phenolic ester. itmedicalteam.plitmedicalteam.pl This ester then undergoes an intramolecular Claisen condensation in the presence of a base, which facilitates an acyl transfer to form a 1,3-diketone intermediate. wikipedia.org Subsequent acid-catalyzed cyclodehydration of this diketone yields the chromenone core. wikipedia.orgjocpr.com This method is valued for its versatility in creating a wide array of substituted chromones. samipubco.com Trifluoromethylated chromones, for example, can be efficiently prepared by condensing o-hydroxyaromatic ketones with trifluoroacetic anhydride via this rearrangement. chemmethod.com

Table 1: Examples of Baker-Venkataraman Rearrangement Conditions

| Starting Material | Base/Catalyst | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|

| 2-Acetoxyacetophenones | Base | Acyl transfer, then acid treatment | 1,3-Diketone, then Chromone (B188151) | Not specified | wikipedia.org |

| o-Hydroxyaromatic ketones | Base, Trifluoroacetic anhydride | Microwave irradiation | Trifluoromethylated 4H-chromones | 50-80% | chemmethod.comchemmethod.com |

| o-Hydroxyaromatic ketones | Base, Trifluoroacetic anhydride | Conventional reflux | Trifluoromethylated 4H-chromones | 60-82% | chemmethod.comchemmethod.com |

| Substituted 2-hydroxyacetophenone | Cinnamic acid, then base | Condensation, then rearrangement | 2-Styryl-4H-chromen-4-one derivatives | Good to excellent | samipubco.com |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heterocyclic compounds. researchgate.netsciforum.net In chromone synthesis, it is particularly useful for introducing a formyl group. The reaction of 2-hydroxyacetophenones with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide) leads to the formation of 3-formylchromones through an iminoalkylation-cyclization sequence. sciforum.net This method has also been applied to more complex substrates; for instance, the reaction on 4,6-diacetylresorcinol (B1214101) yields a pyrano[3,2-g]chromene-3,7-dicarboxaldehyde. sciforum.nettandfonline.com The versatility of the Vilsmeier reagent allows for the synthesis of various functionalized chromones that can serve as precursors for other complex heterocyclic systems. researchgate.netscirp.org

Pechmann and Perkin Condensation Methods

The Pechmann condensation is one of the most direct methods for synthesizing coumarins (2H-chromen-2-ones) and their derivatives. researchgate.netbookpi.org It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. researchgate.net While traditionally requiring harsh conditions like strong acids and high temperatures, modern variations have been developed to be more environmentally friendly. researchgate.netbookpi.org For instance, mechanochemical Pechmann procedures using a ball mill under solvent-free conditions offer a rapid and green alternative. bookpi.org A variety of catalysts, including SnCl2·2H2O and InCl3, have been employed to improve yields and reaction conditions. researchgate.netbookpi.org Good yields (52-95%) have been reported for substituted 4-methylcoumarins derived from phenols and ethyl acetoacetate (B1235776) using InCl3 as a catalyst. bookpi.org

The Perkin reaction also provides a pathway to coumarins. nih.govresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde, such as salicylaldehyde (B1680747), with an acetic anhydride in the presence of a weak base like sodium acetate (B1210297). researchgate.netjk-sci.com The initial product is an o-hydroxycinnamic acid derivative, which spontaneously lactonizes to form the coumarin (B35378) ring. researchgate.net This classical method has been a staple in heterocyclic synthesis for producing this class of chromenone isomers. nih.gov

Table 2: Comparison of Pechmann Condensation Conditions

| Reactants | Catalyst/Conditions | Product | Yield | Citation |

|---|---|---|---|---|

| Phenols, Ethyl acetoacetate | 3 mol% InCl3, High-speed ball mill (solvent-free) | Substituted 4-methylcoumarins | 52-95% | bookpi.org |

| Phenols, Ethyl acetoacetate | 10 mol% SnCl2·2H2O, Ethanolic medium | Substituted coumarins | Not specified | researchgate.net |

| Phenols, β-ketoesters | p-Toluene sulfonic acid, Grinding (solvent-free, room temp) | Coumarins | Not specified | researchgate.net |

| Benzyl resorcinols, β-ketoesters | Not specified | Benzyl 2H-chromenones | Very good | ingentaconnect.com |

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a versatile C-C bond-forming reaction that has been successfully applied to the synthesis of chromenone derivatives. nih.gov The reaction typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. rsc.org For chromenone synthesis, this often entails the reaction of a salicylaldehyde derivative. mdpi.com A highly efficient, three-component domino reaction involving 1,3-diketones and aldehydes in the presence of L-proline follows a Knoevenagel condensation/Michael addition/hemiacetalization sequence to produce valuable 3,4-substituted chromenones. rsc.org Furthermore, a domino Knoevenagel/intramolecular hetero-Diels-Alder reaction has been developed to create novel polycyclic chromenone derivatives with high diastereoselectivity. benthamscience.com Tandem reactions incorporating Knoevenagel condensation, such as a one-pot process involving amidation and palladium-catalyzed oxidation, have also been used to synthesize complex chromeno-annulated imidazopyridines. acs.orgnih.gov

Modern and Advanced Synthetic Strategies

In recent years, the focus of synthetic chemistry has shifted towards developing more sustainable, efficient, and atom-economical methodologies. This trend is evident in the synthesis of chromenones, where modern strategies offer significant advantages over classical methods.

Innovations include the use of microwave irradiation and ultrasound synthesis , which often lead to dramatically reduced reaction times, cleaner reactions, and higher yields. chemmethod.comresearchgate.netresearchgate.net For instance, microwave-assisted synthesis of chromones can reduce reaction times by 55% compared to conventional heating, with comparable yields. chemmethod.comchemmethod.com These techniques align with the principles of green chemistry by minimizing energy consumption. researchgate.net

The development of environmentally friendly protocols is another key area of advancement. This includes the use of greener solvents like water or ionic liquids, or conducting reactions under solvent-free conditions, often facilitated by techniques like grinding or ball-milling. researchgate.netresearchgate.netresearchgate.net Mechanochemistry, in particular, avoids the use of harsh reaction conditions and reduces acidic waste. bookpi.org

Advanced catalytic systems have also revolutionized chromenone synthesis. Palladium-catalyzed reactions, such as carbonylative annulation of o-iodophenol acetates and acetylenes or tandem C-H alkenylation/C-O cyclization, provide highly regioselective and efficient routes to the chromenone core. jocpr.commdpi.com Organocatalysis, using small organic molecules like L-proline, has enabled the development of elegant domino reactions for the asymmetric synthesis of chiral chromenones. rsc.org Additionally, the use of novel catalysts, such as indium(III) chloride in one-pot multicomponent reactions, allows for the efficient assembly of complex fused chromenone systems from simple starting materials. thieme-connect.com These modern approaches not only enhance efficiency and yield but also allow for the construction of structurally diverse and complex chromenone analogs that were previously difficult to access. researchgate.netnih.gov

Transition Metal-Catalyzed Reactions (e.g., Pd-catalyzed Annulation)

Transition metal catalysis, particularly using palladium, has emerged as a powerful tool for the synthesis of chromenone derivatives. These methods often provide high efficiency and functional group tolerance. acs.orgkaist.ac.kr

A notable example is the palladium-catalyzed tandem carbene migratory insertion and intramolecular cyclization. acs.orgecust.edu.cn This reaction utilizes vinyl iodides and salicyl N-tosylhydrazones to produce compounds with a chromeno[4,3-b]chromene scaffold in moderate to high yields. acs.orgecust.edu.cn The process involves a palladium(II) carbene migratory insertion followed by an intramolecular cyclization facilitated by an oxygen nucleophile. acs.orgecust.edu.cn Key to this transformation is the use of a Pd(PPh3)4 catalyst, which efficiently facilitates the reaction without the need for external ligands. ecust.edu.cn The reaction conditions are generally mild, though temperature can influence the yield. ecust.edu.cn

Another approach involves the palladium-catalyzed intramolecular arylation of diarylketones. For instance, (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone undergoes intramolecular cyclization to form chromeno[3,2-c]pyridine as the sole product. mdpi.com Furthermore, the oxidative cross-coupling of chromones with simple arenes via a double C-H bond functionalization represents a highly atom-economical route to 2-arylchromone derivatives. kaist.ac.kr Ruthenium(II)-catalyzed alkenylation of flavones has also been developed, using the carbonyl group as a directing element for further functionalization. kaist.ac.kr

Copper-catalyzed reactions have also been employed in the synthesis of chromeno[4,3-b]quinolines from arylpropynyloxy-benzonitriles and diaryliodonium triflates via an oxidative arylation–cyclization pathway. acs.org This method is highly modular and tolerates a wide range of functional groups. acs.org

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Chromenone Analogs

| Catalyst/Reagent | Starting Materials | Product Type | Key Features |

|---|---|---|---|

| Pd(PPh3)4 | Vinyl iodides, Salicyl N-tosylhydrazones | Chromeno[4,3-b]chromenes | Tandem carbene migratory insertion and intramolecular cyclization. acs.orgecust.edu.cn |

| Pd catalyst | (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone | Chromeno[3,2-c]pyridine | Intramolecular arylation. mdpi.com |

| Ru(II) catalyst | Flavones | Alkenylated flavones | C-H activation with carbonyl directing group. kaist.ac.kr |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence as a green chemistry technique due to its ability to accelerate reaction rates, increase yields, and often lead to cleaner products compared to conventional heating methods. researchgate.netnih.govnih.gov This technology has been successfully applied to the synthesis of a variety of chromenone derivatives. mdpi.comresearchgate.netmdpi.com

One-pot, microwave-assisted reactions are particularly efficient. For example, the synthesis of novel 2H-chromene derivatives bearing phenylthiazolidinones has been achieved by reacting 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF under microwave irradiation. mdpi.com This method significantly reduces reaction times from hours to minutes compared to conventional refluxing. mdpi.com

Multi-component reactions (MCRs) under microwave irradiation are also a powerful strategy. The synthesis of substituted 4H-1-benzopyrans (chromenes) and 1H-naphtho[2,1-b]pyrans (benzochromenes) can be accomplished through a one-pot, three-component condensation of a phenol or naphthalen-2-ol, an aromatic aldehyde, and an active methylene-containing compound. nih.govmdpi.com This solvent-free reaction is catalyzed by 5 Å molecular sieves. nih.govmdpi.com

Furthermore, the synthesis of indole-annulated dihydropyrano[3,4-c]chromene derivatives has been achieved through a microwave-assisted intramolecular hetero-Diels–Alder reaction, showcasing the versatility of this technique in constructing complex heterocyclic systems. nih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Conditions (Microwave) | Conditions (Conventional) | Yield (Microwave) | Yield (Conventional) |

|---|---|---|---|---|

| Synthesis of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde mdpi.com | 120 °C, 8-10 min | Reflux, 4-7 h | Good | Moderate |

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of catalysts and hazardous solvents. researchgate.netrsc.org Several catalyst- and solvent-free protocols have been successfully developed for the synthesis of chromenone analogs. rsc.orgscielo.org.za

An efficient and sustainable method for synthesizing novel 5-hydroxy-chromeno[2,3-b]pyridines involves the reaction of 3-formylchromone, aromatic amines, and malononitrile (B47326) under catalyst- and solvent-free conditions. rsc.org The reaction proceeds by simply stirring or grinding the components at room temperature, offering excellent yields and an easy workup. rsc.org

Similarly, fused 4H-pyran derivatives, such as dihydropyrano[2,3-c]pyrazole and pyrano[3,2-c]chromenone, can be synthesized via a multi-component reaction under thermal heating without any catalyst or solvent. rsc.org This protocol is characterized by short reaction times, good-to-excellent yields, and high atom economy. rsc.org

The use of magnetized distilled water (MDW) as a green solvent has also been explored for the catalyst-free synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolones, achieving high yields and simplifying the workup procedure. scielo.org.za Nanotechnology also offers green alternatives, with thiourea (B124793) dioxide-modified magnetic nanoparticles being used as a recyclable catalyst for the synthesis of chromeno[2,3-b]pyridine derivatives under solvent-free conditions. bohrium.com

Intramolecular Cyclization Reactions

Intramolecular cyclization is a fundamental strategy for constructing the chromenone ring system. mdpi.com These reactions can be promoted by various reagents and conditions, including acids and transition metals.

For example, phenyl ethers derived from 4-chloroquinolines can readily cyclize in hot polyphosphoric acid (PPA) to yield chromeno[3,2-c]quinolines. mdpi.com Similarly, 4-phenoxynicotinic acid cyclizes in the presence of PPA to form chromeno[3,2-c]pyridine in high yield. mdpi.com

Intramolecular Heck reactions, a type of palladium-catalyzed cyclization, have been used to synthesize 6H-chromeno[4,3-b]quinolines from 2-chloro-3-(phenoxymethyl)quinolines. chim.it Another powerful strategy is the multicomponent reaction followed by intramolecular Michael cyclization, which has been used to create chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This one-pot process involves the reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov

Enantioselective Synthesis of Chiral Chromenone Derivatives

The development of methods for the enantioselective synthesis of chiral chromenone derivatives is of great importance, as the stereochemistry of these molecules can significantly impact their biological activity. nsf.govresearchgate.net

A catalytic enantioselective 6-exo-trig Michael addition-lactonization of enone-acid substrates has been developed to form cis-chromenones with high diastereo- and enantiocontrol. nih.govcore.ac.uk This reaction is catalyzed by the commercially available isothiourea tetramisole. nih.govcore.ac.uk An acidic workup is crucial to minimize product epimerization and maximize enantiomeric excess. nih.govcore.ac.uk

Catalytic Asymmetric Functionalization

Catalytic asymmetric functionalization allows for the introduction of chirality into the chromenone scaffold. rsc.orgrsc.org Organocatalysis has proven to be a particularly effective strategy in this regard. researchgate.net

For instance, the diarylprolinol TMS ether-catalyzed enantioselective addition-acetalization cascade reaction of 1,3-diketones with α,β-unsaturated aldehydes provides access to biologically active hydroxychromenone derivatives with high enantioselectivities. researchgate.net This methodology has been used to synthesize the core structure of a Δ9-tetrahydrocannabinol analog. researchgate.net

Furthermore, chiral N,N'-dioxide complexes of cobalt and nickel have been used to catalyze asymmetric nsf.govnih.gov- and nsf.govnsf.gov-O-to-C sigmatropic rearrangements of 3-allyloxy-4H-chromenones. rsc.org This allows for the efficient synthesis of optically active 2,2-disubstituted chromane-3,4-diones and 2-allyl-3-hydroxy-4H-chromen-4-ones with excellent yields and enantioselectivities. rsc.org

Synthesis of Chromenone 1 and its Structural Analogs

The synthesis of specific chromenone analogs is often tailored to explore structure-activity relationships for various biological targets. researchgate.netmdpi.comnwafu.edu.cnnih.govnih.govacs.org

For example, a series of 3-(iso)quinolinyl-4-chromenones have been synthesized and evaluated as potent fungicide candidates. nwafu.edu.cn The synthesis involves the reaction of an intermediate with quinoline (B57606) N-oxide in DMF. nwafu.edu.cn

In another study, novel chromenone analogs were synthesized and evaluated as interleukin-5 inhibitors. nih.gov The synthesis of 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one involved the reduction of a propanone intermediate, which significantly enhanced the inhibitory activity. nih.gov

The synthesis of structurally simplified, naturally-inspired dimeric chromenone derivatives has also been reported. nih.gov This involved the regioselective iodination of a chromenone core, followed by a palladium-catalyzed dimerization. nih.gov A novel method was also developed to introduce chirality at the 2-position of the chromenone core by reacting a diketone with appropriately-substituted acid halides. nih.gov

A family of 8-formyltetrahydrochromeno[3,4-c]pyridines, which are potent inhibitors of IRE-1 RNase activity, were prepared via a Duff formylation that is accompanied by an unusual cyclization reaction. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (2-chlorophenyl)(2-methoxypyridin-3-yl)methanone |

| 2,2-disubstituted chromane-3,4-diones |

| 2-allyl-3-hydroxy-4H-chromen-4-ones |

| 2-chloro-3-(phenoxymethyl)quinolines |

| 2-oxo-2H-chromene-3-carbaldehydes |

| 3-(iso)quinolinyl-4-chromenones |

| 3-formylchromone |

| 4-chloroquinolines |

| 4-phenoxynicotinic acid |

| 5-(cyclohexylmethoxy)-3-[3-hydroxy-3-(4-hydroxyphenyl)propyl]-4H-chromen-4-one |

| 5-hydroxy-chromeno[2,3-b]pyridines |

| 6H-chromeno[4,3-b]quinolines |

| 8-formyltetrahydrochromeno[3,4-c]pyridines |

| Chromeno[2,3-c]pyrazoles |

| Chromeno[3,2-c]pyridine |

| Chromeno[3,2-c]quinolines |

| Chromeno[4,3-b]chromene |

| Chromeno[4,3-b]pyrrol-4(1H)-ones |

| Chromeno[4,3-b]quinolines |

| Dihydropyrano[2,3-c]pyrazole |

| Dihydropyrano[3,4-c]chromene |

| Pyrano[3,2-c]chromenone |

| Selenium dioxide |

| Vinyl iodides |

| Salicyl N-tosylhydrazones |

| Polyphosphoric acid |

| Diarylprolinol TMS ether |

| N,N'-dioxide complexes |

| Tetramisole |

Specific Synthetic Routes for Targeted Chromenone Derivatives

The synthesis of specific chromenone derivatives often requires tailored approaches to introduce desired functionalities at various positions of the chromenone ring. These methods are crucial for establishing structure-activity relationships and optimizing the biological properties of these compounds.

A common strategy for synthesizing 2-methyl-4H-4-chromenones involves the condensation of 2-acetyl phenol with ethyl acetate using sodium as a catalyst to form 2-acetylacetyl phenol. jocpr.com This intermediate is then cyclized using catalytic amounts of concentrated hydrochloric acid and acetic acid to yield the substituted 2-methyl chromones. jocpr.com This method provides good yields (68% to 92%) and allows for a variety of substituents on the aromatic ring. jocpr.com

Another approach involves the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones. This begins with the condensation of 7-hydroxy-3-formyl chromen-4H-one with substituted acetophenones in the presence of piperidine (B6355638) to yield 7-hydroxy-3-(3-oxo-3-arylprop-1-enyl)-4H-chromen-4-ones. researchgate.net Subsequent cyclization with phenylhydrazine (B124118) hydrochloride produces the desired pyrazolyl-substituted chromenones. researchgate.net

The synthesis of 3-nitrochromenes is also a valuable route, as the nitro group can be further functionalized. bohrium.com For instance, 3-nitro-2H-chromenes can be synthesized and used as building blocks for more complex fused and spiro heterocyclic systems. bohrium.com

Furthermore, a lipase-catalyzed regioselective domino cyclization has been developed for the synthesis of 2H-chromenones and 2-hydroxyl-2H-chromenones from 1,3-dicarbonyls and α,β-unsaturated aldehydes. rsc.org This method offers a green and efficient alternative to traditional chemical catalysis. rsc.org

Interactive Data Table: Synthetic Routes for Targeted Chromenone Derivatives

| Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Acetyl phenol, Ethyl acetate | Sodium, HCl, HOAc | 2-Methyl-4H-4-chromenones | jocpr.com |

| 7-Hydroxy-3-formyl chromen-4H-one, Substituted acetophenones | Piperidine, Phenylhydrazine hydrochloride | 7-Hydroxy-3-pyrazolyl-chromen-4H-ones | researchgate.net |

| Salicylaldehydes, Arylacetonitriles | N/A | 2H-Chromenones | mdpi.com |

| 1,3-Dicarbonyls, α,β-Unsaturated aldehydes | Lipase (B570770) (Bovine pancreatic lipase or Pseudomonas fluorescens lipase) | 2H-Chromenones and 2-Hydroxyl-2H-chromenones | rsc.org |

Design and Synthesis of Hybrid Chromenone Scaffolds

The development of hybrid molecules incorporating the chromenone scaffold with other pharmacologically active moieties is a growing area of interest. researchgate.netnih.gov These hybrid structures aim to combine the therapeutic properties of both parent molecules, potentially leading to enhanced activity or novel mechanisms of action.

The fusion of a chromenone ring with a pyrrolo[2,1-a]isoquinoline (B1256269) system results in a class of compounds with significant biological potential, including some natural products like lamellarins. rsc.orgrsc.org The synthesis of these complex scaffolds can be achieved through various strategies, often involving the construction of one or more of the heterocyclic rings as the key step. rsc.orgrsc.org

One approach involves a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines to form chromeno[4,3-b]pyrrol-4(1H)-ones. acs.org This method proceeds through a sequential multicomponent reaction and intramolecular Michael cyclization. acs.org

Another strategy is the acid-mediated intermolecular [3+2] cycloaddition of (E)-(2-nitrovinyl)benzenes and azomethine ylides, which are generated in situ. acs.org This leads to the formation of the pyrrolo[2,1-a]isoquinoline core, which can then be further elaborated. acs.org Additionally, a one-pot, three-component reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles can be used to synthesize pyrrolo[2,1-a]isoquinoline derivatives. mdpi.com

The synthesis of lamellarin analogs, which feature a chromenone fused to a pyrrolo[2,1-a]isoquinoline core, has been achieved through a modular hybrid strategy. rsc.org Key steps include the formation of the pyrrolo[2,1-a]isoquinoline via a [3+2] cycloaddition, followed by the construction of the chromenone ring using a copper(I)-catalyzed C-O Ullman coupling reaction. rsc.org

Dimeric chromenones, inspired by naturally occurring compounds like phomoxanthone A, represent another class of chromenone analogs with interesting biological activities. nih.govresearchgate.net The synthesis of these molecules often involves the coupling of two monomeric chromenone units.

A common approach to synthesizing 6,6'-linked dimeric chromenones begins with the preparation of the monomeric chromenone units. nih.gov The introduction of a handle, such as an iodo substituent, onto the monomer allows for subsequent coupling reactions. nih.gov For example, 2',6'-dihydroxyacetophenone (B134842) can be mono-tosylated, followed by iodination and subsequent steps to form the monomeric iodochromenone. nih.gov

For the synthesis of 8,8'-linked dimeric chromenones, a Claisen condensation of an acetophenone (B1666503) derivative with ethyl acetate, followed by treatment with acetic anhydride, can be employed to form the chromenone ring. nih.gov The resulting monomeric chromenone is then subjected to p-iodination using N-iodosuccinimide (NIS) to introduce the iodine atom at the 8-position, which facilitates dimerization. nih.gov

Hybrid molecules containing both a chromenone and a 1,3,4-oxadiazole (B1194373) ring have been synthesized and evaluated for their biological potential. mdpi.com The synthesis of these hybrids typically involves the coupling of a chromenone-containing carboxylic acid with a suitable hydrazine (B178648) derivative to form a hydrazide, which is then cyclized to the oxadiazole.

One synthetic route involves the preparation of 4-substituted chromenone-based oxadiazole derivatives. mdpi.com The structure-activity relationship of these compounds has been studied, indicating that the substitution pattern on the phenyl ring plays a crucial role in their biological activity. mdpi.com

Chromenone-piperazine conjugates are another class of hybrid molecules that have been explored for their therapeutic potential. vulcanchem.com The synthesis of these compounds typically involves linking a chromenone moiety to a piperazine (B1678402) ring, often through a spacer. vulcanchem.com

A multi-step synthesis can be employed, starting with the formation of the chromenone core via a Pechmann condensation of a resorcinol (B1680541) derivative with ethyl acetoacetate. vulcanchem.com A propanoyl spacer can then be introduced onto the chromenone ring through a Friedel-Crafts acylation. vulcanchem.com Finally, the piperazine ring is conjugated to the propanoyl intermediate via a nucleophilic acyl substitution, followed by the installation of an ethyl ester group on the piperazine. vulcanchem.com

Another approach involves the synthesis of sulfonylpiperazines linked to vulcanchem.comCurrent time information in Bangalore, IN.dioxolo[4,5-g]chromenones. srict.incolab.ws This involves the reaction of a chromenone intermediate with piperazine, followed by reaction with various substituted sulfonyl chlorides. srict.in

Interactive Data Table: Synthesis of Hybrid Chromenone Scaffolds

| Hybrid Scaffold Type | Key Synthetic Strategy | Example Starting Materials | Reference |

|---|---|---|---|

| Fused Chromenone (Pyrrolo[2,1-a]isoquinoline) | Three-component reaction | 2-Oxo-2H-chromene-3-carbaldehydes, Isocyanides, Anilines | acs.org |

| Dimeric Chromenone | Coupling of monomeric units | Iodinated chromenone monomers | nih.gov |

| Chromenone-Oxadiazole | Cyclization of a chromenone-hydrazide | Chromenone carboxylic acid, Hydrazine derivative | mdpi.com |

| Chromenone-Piperazine | Multi-step condensation and conjugation | Resorcinol derivative, Ethyl acetoacetate, Piperazine | vulcanchem.com |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of 1D (¹H, ¹³C) and 2D experiments, a complete and unambiguous assignment of all proton and carbon signals in the 7-hydroxy-4-methyl-2H-chromen-2-one molecule can be achieved. researchgate.netresearchgate.net

The ¹H-NMR spectrum of 7-hydroxy-4-methyl-2H-chromen-2-one provides critical information about the proton environment. In a DMSO-d₆ solvent, the spectrum displays distinct signals corresponding to the aromatic protons, the vinyl proton, the methyl group, and the hydroxyl proton. rsc.orgmdpi.com The aromatic protons on the benzene (B151609) ring typically appear as doublets and a doublet of doublets, while the vinyl proton and the methyl group protons each present as singlets. rsc.org The phenolic hydroxyl proton gives rise to a broad singlet, the chemical shift of which can be concentration-dependent. mdpi.com

The ¹³C-NMR spectrum complements the proton data by revealing the carbon framework of the molecule. It shows ten distinct carbon signals, corresponding to the ten carbon atoms in the structure. mdpi.com These signals can be assigned to the methyl carbon, the methine carbons (both aromatic and vinylic), and the quaternary carbons, including the carbonyl carbon of the lactone ring. mdpi.comnih.gov

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 7-hydroxy-4-methyl-2H-chromen-2-one in DMSO-d₆

| Atom No. | ¹H Chemical Shift (δ ppm) | Multiplicity / Coupling Constant (J in Hz) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | - | 160.3 |

| 3 | 6.12 | s | 110.3 |

| 4 | - | - | 153.5 |

| 4a | - | - | 112.0 |

| 5 | 7.57-7.59 | d | 126.6 |

| 6 | 6.78-6.81 | m (dd) | 112.9 |

| 7 | - | - | 161.2 |

| 8 | 6.70 | d | 102.2 |

| 8a | - | - | 154.8 |

| 4-CH₃ | 2.36 | s | 18.1 |

| 7-OH | 10.52 | s (br) | - |

Data compiled from references rsc.orgmdpi.com. Note: Signal assignments are based on reported data and 2D NMR correlations.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships within the molecule. It would show correlations between adjacent aromatic protons, for example, helping to definitively place them within the benzene ring. researchgate.netresearchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. researchgate.netscispace.com Each proton signal is correlated to the carbon signal of the atom it is attached to, allowing for the direct assignment of protonated carbons in the ¹³C spectrum. researchgate.net

DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent. For 7-hydroxy-4-methyl-2H-chromen-2-one, DEPT-135 analysis would confirm the presence of one methyl group and four methine groups, which aligns with the expected structure. researchgate.net

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. ijpcbs.com The molecular formula of 7-hydroxy-4-methyl-2H-chromen-2-one is C₁₀H₈O₃, with a molecular weight of approximately 176.17 g/mol . nih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. Electrospray ionization (ESI) is a common technique for HRMS analysis. The measured accurate mass of the protonated molecule [M+H]⁺ is compared to the calculated theoretical mass, with a small mass error confirming the proposed formula. mdpi.com Tandem mass spectrometry (MS/MS or MS²) experiments can be used to fragment the molecule, providing further structural clues based on the resulting daughter ions. massbank.eu

Table 2: Mass Spectrometry Data for 7-hydroxy-4-methyl-2H-chromen-2-one

| Technique | Ion Mode | Calculated m/z | Found m/z | Reference |

| HRMS (ESI) | Positive [M+H]⁺ | 177.0546 | 177.0543 | mdpi.com |

| MS (ESI) | Negative [M-H]⁻ | 175.0401 (Precursor) | - | massbank.eu |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. The FTIR spectrum of 7-hydroxy-4-methyl-2H-chromen-2-one shows characteristic absorption bands that confirm its key structural features. researchgate.netresearchgate.net

A broad peak in the region of 3500-2400 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The presence of the α,β-unsaturated lactone is confirmed by a strong C=O carbonyl stretching absorption around 1725-1705 cm⁻¹. Alkene C=C double bond stretching vibrations appear in the 1680-1620 cm⁻¹ region. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for 7-hydroxy-4-methyl-2H-chromen-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3500 - 2400 (broad) | O-H stretch | Phenolic -OH | researchgate.net |

| 1725 - 1705 | C=O stretch | α,β-Unsaturated Lactone | researchgate.net |

| 1680 - 1620 | C=C stretch | Alkene / Aromatic | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The extensive π-conjugated system of the chromenone core gives rise to characteristic absorption maxima (λ_max). researchgate.net In a methanol (B129727) solvent, 7-hydroxy-4-methyl-2H-chromen-2-one typically exhibits strong absorption bands. mdpi.com One study using a water:methanol mixture identified a maximum absorption at 321 nm. iajpr.com These absorptions are attributed to π → π* and n → π* electronic transitions within the cinnamoyl and lactone carbonyl chromophores. researchgate.netmdpi.com

Table 4: UV-Vis Absorption Data for 7-hydroxy-4-methyl-2H-chromen-2-one

| Solvent | λ_max (nm) | Type of Transition | Reference |

| Methanol | 322 | π → π* and n → π* | mdpi.com |

| Water:Methanol (70:30) | 321 | Not specified | iajpr.com |

| Not specified | 323 | Cinnamoyl chromophore | researchgate.net |

Chromatographic Techniques for Isolation and Purification

The isolation and purification of Chromenone 1 from its natural source, a fermentation broth of Diaporthe phaseolorum, involved a multi-step process heavily reliant on chromatographic techniques. rsc.org These methods are essential for separating individual compounds from complex mixtures based on their differential partitioning between a stationary phase and a mobile phase. edubirdie.comiipseries.org

The initial step involved a solvent extraction of the fermentation broth with dichloromethane (B109758) (CH₂Cl₂), which yielded a crude extract containing a mixture of metabolites, including this compound. rsc.org The subsequent purification of this extract utilized various chromatographic methods to achieve the separation of the target compound.

Thin-Layer Chromatography (TLC) was employed for the initial analysis of the crude extract. rsc.org TLC, using silica (B1680970) gel plates as the stationary phase, is a rapid and effective technique for qualitatively assessing the complexity of a mixture and for optimizing the solvent systems (mobile phase) for column chromatography. rsc.orgedubirdie.com

For the preparative separation of the chromenone derivatives, chiral High-Performance Liquid Chromatography (HPLC) was utilized. rsc.org HPLC offers high resolution and efficiency for purifying compounds. researchgate.netnih.gov The separation of this compound was specifically accomplished using a chiral stationary phase, which is designed to separate enantiomers or epimers. rsc.orgacs.org The use of a chiral column indicates that the separation process was sensitive to the stereochemistry of the compounds, which was critical given that this compound was isolated along with its 3-epimer. rsc.org

Table 2: Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Silica gel plates | Not specified | Analytical separation and monitoring rsc.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | S-Chiral A column (10 × 250 mm, 5 μm) | Not specified | Preparative separation and purification rsc.org |

Table 3: Compound Names Mentioned

| Trivial Name | Systematic Name/Class |

|---|---|

| This compound (Diaporchromanone A) | (1'S,3R)-7-hydroxy-3-(1'-hydroxy-3'-oxobutyl)-5-(methoxycarbonyl)chroman-4-one |

| Polivione | 3-Acetonyl-7-hydroxy-5-(methoxycarbonyl)chroman-4-one |

| Dichloromethane | Dichloromethane |

Enzyme Inhibition Studies

This compound has been the subject of several preclinical studies to determine its potential as an enzyme inhibitor. These investigations are crucial for understanding the compound's mechanism of action and its potential therapeutic applications. The following subsections detail the findings of these in vitro studies.

Cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are key enzymes in the nervous system, primarily responsible for the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes is a primary strategy in the management of Alzheimer's disease.

Preclinical evaluations of this compound have shown weak inhibitory activity against both AChE and BChE. In one study, this compound, referred to as compound 1, was tested for its inhibitory effects on these enzymes. The results indicated a low level of inhibition, with a 50% inhibitory concentration (IC₅₀) value of 31.7 μM against AChE. This suggests that while there is some interaction, this compound is not a potent inhibitor of cholinesterases under the tested conditions. Further research with various other chromenone derivatives has explored the potential of this chemical class as cholinesterase inhibitors, with some derivatives showing more significant potency.

| Compound | Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| This compound | AChE | 31.7 | |

| This compound | BChE | Weak Inhibition |

Monoamine oxidases (MAO) are enzymes that catalyze the oxidation of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, and their inhibition can be beneficial in treating depression and neurodegenerative diseases such as Parkinson's disease.

Studies have identified this compound as a potent and selective inhibitor of MAO-A. In research involving chromenone derivatives isolated from marine-derived Streptomyces sp., this compound (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) demonstrated significant inhibitory activity against MAO-A with an IC₅₀ value of 2.70 μM. Its selectivity for MAO-A over MAO-B was notable, with a selectivity index of 10.0.

Further mechanistic studies revealed that this compound acts as a reversible and competitive inhibitor of MAO-A, with a Ki value of 0.94 ± 0.28 μM. The reversible nature of the inhibition is a desirable characteristic, as it can reduce the risk of potential side effects associated with irreversible MAO inhibitors. These findings highlight the potential of this compound as a lead compound for the development of new therapeutic agents targeting MAO-A.

| Compound | Enzyme | IC₅₀ (μM) | Ki (μM) | Selectivity Index (vs. MAO-B) | Inhibition Type | Reference |

|---|---|---|---|---|---|---|

| This compound | MAO-A | 2.70 | 0.94 ± 0.28 | 10.0 | Reversible, Competitive |

β-Glucuronidase is an enzyme involved in the metabolism of various substances, including drugs and endogenous compounds. Its inhibition has been explored as a therapeutic strategy in certain contexts, such as mitigating drug-induced gastrointestinal toxicity.

As of the current literature review, no preclinical studies have been identified that specifically investigate the inhibitory activity of this compound against β-glucuronidase. While some research has focused on chromen-4-one-oxadiazole hybrids as potent inhibitors of this enzyme, data on this compound itself is not available.

Interleukin-5 (IL-5) is a cytokine that plays a crucial role in the maturation, recruitment, and activation of eosinophils, which are implicated in allergic inflammation and asthma. The inhibition of IL-5 is a validated therapeutic approach for severe eosinophilic asthma.

A review of the existing scientific literature did not yield any preclinical data on the specific inhibitory effects of this compound on Interleukin-5. Although chromenone analogues have been identified as a promising scaffold for the development of IL-5 inhibitors, with some derivatives showing potent activity, the direct effects of this compound have not been reported.

Inositol-requiring enzyme 1 (IRE-1) is a key sensor of endoplasmic reticulum (ER) stress and possesses both kinase and ribonuclease (RNase) activity. The modulation of IRE-1 RNase activity is being investigated as a potential therapeutic strategy in cancer and inflammatory diseases.

There are no specific preclinical studies in the reviewed literature that report on the modulation of IRE-1 RNase activity by this compound. Research has been conducted on novel tricyclic chromenone-based covalent inhibitors of IRE-1, demonstrating the potential of the chromenone scaffold. However, these studies did not specifically test or identify this compound.

Glycogen synthase kinase-3 beta (GSK-3β) is a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell signaling, and apoptosis. Its dysregulation has been linked to several diseases, including neurodegenerative disorders, bipolar disorder, and diabetes, making it an attractive target for drug development.

A thorough search of the scientific literature did not reveal any preclinical investigations into the inhibitory effect of this compound on GSK-3β.

α-Glucosidase Inhibition

Research has demonstrated that various substituted chromenones can act as potent α-glucosidase inhibitors. For instance, a series of 3,4- and 3,6-disubstituted chromenones were synthesized and screened for their in vitro α-glucosidase inhibitory activity. researchgate.net Within this series, compound 4x , characterized by a 3-acetyl-6-(6-methoxy-3-pyridyl) group on the chromenone core, was identified as the most potent inhibitor. researchgate.net Kinetic studies revealed that it acts as a mixed non-competitive inhibitor of rat intestinal α-glucosidase. researchgate.net

Further studies on chromone (B188151) derivatives isolated from the marine fungus Penicillium thomii also showed significant α-glucosidase inhibition. mdpi.comnih.gov Compounds such as penithochromones A and C exhibited IC50 values of 268 μM and 688 μM, respectively, proving to be more effective than the positive control, acarbose (B1664774) (1.3 mmol). mdpi.com Computational analyses on chromenone derivatives have suggested that polarizability, the presence of hydrogen bond acceptors/donors, and the polar surface area of the molecule are important features for their α-glucosidase inhibitory activity. nih.gov

| Compound | Description | α-Glucosidase Inhibitory Activity (IC50) | Source |

|---|---|---|---|

| Compound 4x | 3-acetyl-6-(6-methoxy-3-pyridyl)chromenone | 28.20 μM | researchgate.net |

| Penithochromone A | Chromone derivative from Penicillium thomii | 268 μM | mdpi.com |

| Penithochromone C | Chromone derivative from Penicillium thomii | 688 μM | mdpi.com |

| Acarbose (Control) | Standard α-glucosidase inhibitor | 1.3 mmol | mdpi.com |

HSP27 Cross-linking Modulation

Specific chromenone compounds have been identified as modulators of Heat Shock Protein 27 (HSP27) through the induction of cross-linking. HSP27 is a molecular chaperone that plays a role in cell survival and resistance to therapy in cancer and is involved in fibrotic processes. elsevierpure.comfrontiersin.org The functional inhibition of HSP27 is, therefore, a potential therapeutic strategy.

Research has focused on chromenone compounds such as J2 and, more recently, NA49 . frontiersin.orgnih.govresearchgate.net These molecules are reported to induce cross-linking of HSP27 by inserting themselves between the disulfide bonds of the protein. frontiersin.orgnih.gov This leads to the formation of altered dimers, which results in the functional inhibition of HSP27. frontiersin.org While J2 demonstrated efficacy in this regard, it presented challenges related to poor drug-like properties. frontiersin.orgnih.gov NA49, another chromenone compound, was developed to have improved druggability, exhibiting comparable levels of HSP27 cross-linking to J2 but with a better pharmacokinetic profile and lower toxicity. frontiersin.orgnih.gov It is important to note that these studies focus on specific chromenone derivatives, and there is no specific mention of "this compound" in the context of HSP27 cross-linking modulation in the reviewed literature.

ABCG2-mediated Drug Efflux Inhibition (specifically this compound)

The ATP-binding cassette (ABC) transporter ABCG2 is a protein that can pump a wide range of chemotherapeutic drugs out of cancer cells, contributing to multidrug resistance. nih.govoaepublish.com Inhibition of ABCG2 is a strategy to overcome this resistance. While the prompt specifies a focus on this compound, the available research highlights a different specific chromone derivative, chromone 4a (C4a) , as a potent ABCG2 inhibitor. nih.govbohrium.comnih.govresearchgate.net

Preclinical studies have shown that C4a can effectively inhibit the efflux of various ABCG2 substrates, such as mitoxantrone. nih.gov Molecular docking and in vitro assays using membrane vesicles from insect cells expressing ABCG2 revealed that C4a interacts with the transporter, showing selectivity for ABCG2 over P-glycoprotein (P-gp) in cell-based assays. nih.govresearchgate.net Molecular dynamics simulations further suggest that C4a binds within the Ko143-binding pocket of ABCG2. nih.govnih.gov There is currently no specific information available in the reviewed scientific literature regarding the activity of "this compound" on ABCG2-mediated drug efflux.

Receptor Modulation and Signaling Pathway Interactions

G Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR55)

The G protein-coupled receptor 55 (GPR55) has emerged as a potential drug target for a variety of chronic diseases. acs.org While specific studies on the modulation of GPR55 by "this compound" are not available, a series of chromen-4-one-2-carboxylic acid derivatives have been synthesized and evaluated as potential GPR55 ligands. acs.org

These derivatives were investigated in β-arrestin recruitment assays in cells expressing human GPR55. acs.org The research led to the development of both potent GPR55 agonists and antagonists. For example, some derivatives showed high selectivity for GPR55 over other related GPCRs like GPR18 and GPR35. acs.org One compound, 8-(4-(4-cyclohexylbutoxy)benzamido)-6-fluoro-4-oxo-4H-chromene-2-carboxylic acid (84, PSB-18177) , was identified as a dual antagonist for both GPR55 and GPR35. acs.org The signaling of GPR55 is known to be distinct from that of the classical cannabinoid receptors CB1 and CB2, often involving the Gq and G12/13 pathways and leading to an increase in intracellular calcium. nih.govmdpi.comresearchgate.net

| Compound | Description | Activity at GPR55 | Source |

|---|---|---|---|

| PSB-18177 (84) | Chromen-4-one-2-carboxylic acid derivative | Dual GPR55/GPR35 antagonist (IC50 GPR55: 3.26 μM) | acs.org |

Bone Morphogenetic Protein (BMP) Signaling Potentiation (specifically this compound)

This compound has been identified as a potent potentiator of Bone Morphogenetic Protein (BMP) signaling. acs.orgacs.org BMPs are a group of signaling molecules that play crucial roles in embryonic development and adult tissue homeostasis, particularly in bone formation. acs.orgacs.org

The mechanism of action of this compound is unique. It enhances canonical BMP signaling outputs through a pronounced, kinase-independent, negative feedback on the Transforming Growth Factor-β (TGFβ) pathway. acs.org Specifically, this compound induces a downregulation of canonical TGFβ effectors, which leads to an increased availability of Smad4 for nuclear translocation with BMP-Smads (Smad1/5/8). acs.org This, in turn, enhances the transcriptional activity of BMP-Smads. acs.org A kinome scan has shown that this compound does not act by inhibiting any of the tested kinases. acs.org

This potentiation of BMP signaling by this compound has been demonstrated to have functional consequences. For example, it can rescue DMH-1-induced cardiogenesis and efficiently stimulate BMP-dependent osteogenesis from C2C12 myoblasts. acs.org The osteogenic efficacy of this compound highlights its potential as a chemical probe for studying the BMP pathway in regenerative medicine and basic research. acs.orgacs.org

| Compound | Activity | Mechanism | Effect | Source |

|---|---|---|---|---|

| This compound | Potent BMP potentiator | Induces a kinase-independent, negative TGFβ feedback, enhancing nuclear BMP-Smad signaling | Stimulates BMP-dependent osteogenesis from C2C12 myoblasts | acs.orgacs.org |

Interaction with Rod Opsin Mutants

Preclinical research has identified chromenone derivatives as promising pharmacological chaperones for rod opsin mutants linked to retinitis pigmentosa (RP), a group of inherited retinal diseases. microbenotes.comnih.gov Misfolding of the rhodopsin (Rho) protein due to genetic mutations is a key pathological feature of many forms of RP. nih.gov Chromenone-containing small molecules have been investigated for their ability to stabilize these mutant proteins, aiding in their proper folding and transport to the cell membrane, which could potentially slow the progression of retinal degeneration. nih.gov

A study involving virtual screening of a natural product-derived library identified five compounds, designated CR1 through CR5, all containing a common chromenone motif, that bind to the chromophore-binding pocket of rod opsin. microbenotes.com These compounds exhibited favorable binding free energies, suggesting a stable interaction. microbenotes.com

| Compound | Binding Free Energy (kcal/mol) |

|---|---|

| CR1 | -11.3 |

| CR2 | -10.5 |

| CR3 | -10.0 |

| CR4 | -10.3 |

| CR5 | -10.3 |

Further biophysical analysis demonstrated that these chromenone derivatives can increase the thermal stability of rod opsin. microbenotes.com The melting temperature (Tm) of opsin, which was determined to be 54.8 ± 0.2°C, was consistently increased in the presence of these compounds. microbenotes.com Notably, compound CR5 showed the most significant effect, increasing the Tm to 57.3 ± 0.6°C at a concentration of 0.1 μM. microbenotes.com This stabilizing effect is crucial for rescuing the function of pathogenic mutants like P23H rod opsin, improving their transport to the cell surface. microbenotes.com One of the lead compounds was shown to reversibly bind to unliganded bovine rod opsin with an EC50 value comparable to that of the 9-cis-retinal (B17824) chromophore analog and partially rescued the membrane trafficking of multiple RP-related rod opsin variants in vitro. nih.govnih.govnih.gov

Sirtuin (SIRT1/2) Modulated Activities

Chromenone and its derivatives have been investigated for their ability to modulate the activity of sirtuins, a class of NAD+-dependent deacetylases involved in various cellular processes. nih.gov Specifically, research has focused on SIRT1 and SIRT2, which are implicated in aging-related diseases and cancer. nih.gov

A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as SIRT2 inhibitors. nih.gov Several of these compounds demonstrated potent and selective inhibition of SIRT2 over SIRT1 and SIRT3. nih.gov For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a potent and highly selective SIRT2 inhibitor with an IC50 value of 4.5 μM. nih.gov Further structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold were crucial for inhibitory activity. nih.gov The most potent inhibitor identified in this series was 6,8-dibromo-2-pentylchroman-4-one, with an IC50 of 1.5 μM for SIRT2. nih.gov

| Compound | SIRT2 IC50 (μM) |

|---|---|

| 8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 |

| (-)-8-bromo-6-chloro-2-pentylchroman-4-one | 1.5 |

| (+)-8-bromo-6-chloro-2-pentylchroman-4-one | 4.5 |

| 6,8-dibromo-2-pentylchroman-4-one | 1.5 |

Conversely, other chromenone-derived natural products, such as certain flavones, have been reported as SIRT1 activators. patsnap.comnih.gov However, it is important to note that the fluorescent properties of some chromenone compounds can interfere with standard fluorogenic assays used to measure sirtuin activity, potentially leading to confounding results. patsnap.comnih.gov One study highlighted that while flavones showed SIRT1 activation, another chromenone compound, osthole, exhibited moderate SIRT2 inhibitory activity with an IC50 of 10 μM. patsnap.comnih.gov

Cellular and Biochemical Mechanism Studies

Apoptosis Induction in Cancer Cells

A significant body of preclinical research has demonstrated that chromenone derivatives can induce apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their potential anticancer effects.

The induction of apoptosis by chromenone derivatives often involves the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. A high ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins is a key determinant for inducing apoptosis. mdpi.comyoutube.com Studies have shown that treatment with certain chromenone derivatives can lead to an increase in this Bax/Bcl-2 ratio, thereby promoting apoptosis. nih.gov

Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a hallmark of apoptosis. nih.gov Research has indicated that chromenone derivatives can trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7). nih.gov The activation of caspase-3, in particular, is a common finding in studies investigating the apoptotic effects of these compounds in cancer cells. nih.gov

Cell Cycle Arrest

In addition to inducing apoptosis, this compound and its derivatives have been shown to exert antiproliferative effects by causing cell cycle arrest in cancer cells. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the proliferation of cancer cells.

Preclinical studies have demonstrated that certain chromenone derivatives can induce cell cycle arrest, most notably at the G2/M phase. This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins, particularly cyclin-dependent kinases (CDKs).

A novel series of 3-hydroxychromones were found to be potent inhibitors of CDK1 and CDK2, which are crucial for the progression through the G2/M and G1/S phases, respectively. Inhibition of these CDKs by chromenone derivatives disrupts the normal progression of the cell cycle, leading to an accumulation of cells in a specific phase. For example, some chromene derivatives have been shown to cause a significant increase in the percentage of cancer cells in the G2/M phase.

DNA Synthesis Inhibition

While the direct inhibitory effects of this compound on DNA synthesis are not extensively detailed in the available preclinical literature, the inhibition of DNA synthesis is a known mechanism for some anticancer agents. nih.gov DNA synthesis inhibitors act by interfering with the processes of DNA replication and repair, which are essential for cell proliferation. patsnap.com These agents can target enzymes crucial for DNA replication, such as DNA polymerases and topoisomerases, or they can directly interact with the DNA molecule itself. patsnap.com Given that some chromenone derivatives have been observed to induce S-phase arrest in the cell cycle, a phase where DNA synthesis occurs, it is plausible that they may interfere with DNA replication. However, further specific studies are required to elucidate the direct effects and mechanisms of this compound and its derivatives on DNA synthesis.

Antioxidant Mechanisms

Chromenone derivatives are widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and reduce oxidative stress. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases.

The antioxidant capacity of chromenone derivatives has been evaluated using various in vitro assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Numerous studies have demonstrated the potent free radical scavenging activity of chromenone derivatives in these assays.

The structural features of chromenones, particularly the presence and position of hydroxyl groups on the aromatic ring, play a crucial role in their antioxidant activity. These hydroxyl groups can readily donate a hydrogen atom to a free radical, thereby stabilizing it and preventing it from causing cellular damage. The resulting chromenone radical is often stabilized by resonance, making the parent molecule an effective antioxidant.

Anti-inflammatory Pathways

Chromenone derivatives have demonstrated significant anti-inflammatory properties through various molecular pathways in preclinical studies. These compounds are recognized for their ability to modulate key inflammatory mediators and signaling cascades. pharmainfo.in

One notable mechanism involves the inhibition of the p38 MAPK signaling pathway, which is pivotal in the inflammatory response. nih.gov A specific chromone derivative, DCO-6, has been shown to significantly reduce the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS) in macrophage cell lines and primary mouse peritoneal macrophages. nih.gov DCO-6 was found to decrease the mRNA expression levels of inducible nitric oxide synthase (iNOS), IL-1β, and IL-6. Its action is specific to the Toll-like receptor 4 (TLR4)-dependent activation of p38, without directly inhibiting the kinase activity of p38 itself. nih.gov The anti-inflammatory effect of DCO-6 is linked to its ability to impair the production of intracellular reactive oxygen species (ROS), which in turn disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 activation. nih.gov This suggests that DCO-6 exerts its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway. nih.gov

Other research has focused on chromone carboxamide derivatives, which also show potent anti-inflammatory activity by suppressing NO production. pharmainfo.innih.gov In a study evaluating a series of these compounds, several derivatives exhibited strong inhibitory activity against LPS-induced NO production in RAW264.7 cells. nih.gov For instance, compound 5-9 was identified as having optimal activity. nih.gov Structure-activity relationship (SAR) studies indicated that the anti-inflammatory potency could be enhanced by the presence of electron-withdrawing groups at specific positions on the chromone nucleus or electron-donating groups at others. nih.gov

The broad anti-inflammatory potential of the chromone scaffold is also attributed to its capacity to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. pharmainfo.in

Table 1: Anti-inflammatory Activity of Selected Chromone Derivatives

| Compound | Target/Assay | Model | Finding |

|---|---|---|---|

| DCO-6 | p38 MAPK Pathway | RAW264.7 cells, mouse primary peritoneal macrophages | Inhibited LPS-induced production of NO, IL-1β, and IL-6; Impaired ROS production and disrupted TRAF6-ASK1 complex formation. nih.gov |

| Compound 5-9 (Amide Derivative) | NO Production | RAW264.7 cells | Showed optimal inhibitory activity with an EC50 value of 5.33 ± 0.57 μM. nih.gov |

Neuroprotective Mechanisms

The chromone scaffold is a foundation for developing multi-target agents aimed at treating neurodegenerative conditions like Alzheimer's disease (AD). nih.govnih.gov The neuroprotective effects of these derivatives are attributed to their ability to interact with multiple pathological factors involved in AD, including mitochondrial dysfunction, neuroinflammation, and cholinergic deficits. nih.govnih.gov

In experimental models of AD, certain chromone derivatives have been found to confer neuroprotection by mitigating neuroinflammation and restoring mitochondrial function. nih.gov Two compounds, C3AACP6 and C3AACP7, demonstrated the ability to recover aerobic metabolism, enhance the activity of mitochondrial enzymes, and reduce neuroinflammation in the hippocampus of rats with induced AD. nih.gov This action is believed to be realized through a pathway involving the recovery of mitochondrial function, a decrease in extramitochondrial cardiolipin, and a subsequent reduction in neuroinflammation. nih.gov Specifically, these compounds were shown to decrease the levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.gov

Chromone derivatives are also known for their neurotropic activities, including the inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE). nih.govacs.org Chromone-lipoic acid hybrids have been synthesized and evaluated for their potential against AD, showing capabilities in cholinesterase inhibition, antioxidant activity, metal chelation, and prevention of amyloid-β (Aβ) aggregation. nih.gov The related chromanone scaffold has also been investigated, with one derivative (compound 19) identified as a multi-neurotargeting agent that inhibits human AChE, butyrylcholinesterase (BuChE), and MAO-B, while also showing high affinity for both the σ1 and σ2 receptors, which are implicated in neuroprotection and cell survival. nih.govacs.org

Table 2: Neuroprotective Activities of Selected Chromone and Chromanone Derivatives

| Compound/Derivative Type | Proposed Mechanism of Action | Key Findings |

|---|---|---|

| C3AACP6 and C3AACP7 | Recovery of mitochondrial function, decrease in neuroinflammation | Reduced cognitive deficit, recovered aerobic metabolism, and decreased pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in an AD animal model. nih.gov |

| Chromone-lipoic acid hybrids | Multi-target: ChE inhibition, antioxidant, metal chelation, anti-Aβ aggregation | Acted on multiple pathological factors of Alzheimer's disease. nih.gov |

Antiviral Mechanisms (e.g., HIV-1 Reverse Transcriptase, Integrase)

Chromenone and its derivatives have emerged as a versatile scaffold for the development of inhibitors targeting key enzymes in the life cycle of the Human Immunodeficiency Virus type 1 (HIV-1). nih.govresearchgate.net Preclinical research has focused on their ability to inhibit two essential viral enzymes: reverse transcriptase (RT) and integrase (IN). nih.govnih.govnih.gov

Several chromone and chromanone derivatives have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts its polymerase activity. scielo.brnih.gov For example, the chromanone derivative (+/-)-12-oxocalanolide A has been evaluated for its in vitro antiviral activity and was determined to be an inhibitor of HIV-1 RT. nih.gov

In addition to targeting RT, chromenone-based compounds have been investigated as inhibitors of HIV-1 integrase. nih.govresearchgate.net The integrase enzyme is responsible for inserting the viral DNA into the host cell's genome, a critical step for viral replication. mdpi.com A series of compounds with a chromone or chromanone ring, designed as conformationally constrained scaffolds of 1,3-diketo acids, were synthesized and tested for their ability to inhibit the strand transfer reaction mediated by HIV-1 IN. nih.govresearchgate.net These compounds demonstrated moderate inhibitory activity against HIV-1 IN. nih.govresearchgate.net

Furthermore, some derivatives exhibit dual inhibitory action. Novel 4-hydroxy-2H, 5H-pyrano (3, 2-c) chromene-2, 5-dione derivatives have been synthesized and shown to inhibit both the HIV-1 integrase and the RT-associated Ribonuclease H (RNase H) function. nih.gov The RNase H activity of RT is responsible for degrading the RNA strand of RNA-DNA hybrids during reverse transcription and is another attractive, yet unexploited, target for anti-HIV drug development. mdpi.com

Table 3: Anti-HIV-1 Activity of Chromenone Derivatives

| Compound/Derivative Type | Viral Target | Mechanism of Action |

|---|---|---|

| (+/-)-12-oxocalanolide A | HIV-1 Reverse Transcriptase (RT) | Non-nucleoside RT inhibition. nih.gov |

| Chromone/Chromanone derivatives | HIV-1 Integrase (IN) | Inhibition of the IN-mediated strand transfer reaction. nih.govresearchgate.net |

Antimicrobial and Antifungal Activity

Chromenone and its derivatives possess a broad spectrum of antimicrobial and antifungal activities, making them a privileged structure in the search for new anti-infective agents. researchgate.netresearchgate.netnih.gov

In the realm of antifungal research, chromones have shown particular efficacy against various Candida species, which are common causes of fungal infections. mdpi.comnih.gov The compound (E)-benzylidene-chroman-4-one demonstrated fungicidal-like activity against Candida spp., with its likely mechanism of action involving disruption of the fungal plasma membrane. mdpi.com Another study found that four chromone-3-carbonitriles exhibited potent antifungal, antibiofilm, and antivirulence activities against several Candida species. nih.gov Similarly, a partially oxidized form of Chromanone A, 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde, not only showed a low minimum inhibitory concentration (MIC) against Candida albicans but also significantly inhibited key virulence factors like adherence and the formation of germ tubes. rsc.org Chromenol derivatives functionalized with 1H-1,2,4-triazole have also been synthesized, with some compounds showing higher activity than the reference drugs ketoconazole (B1673606) and bifonazole. nih.govmdpi.com Molecular docking studies suggest that these compounds may act by inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane synthesis. nih.govmdpi.com

Regarding antibacterial activity, various chromone derivatives have been synthesized and evaluated. nih.govresearchgate.net A study on novel chromone-based dithiazoles found that compounds with lipophilic, electron-withdrawing groups (like chloro and bromo) displayed significant inhibitory potential against both bacterial and fungal strains. nih.gov The position of substituents on the chromone ring was found to influence the antimicrobial activity, with electron-withdrawing groups at certain positions leading to an increase in both antibacterial and antifungal effects. nih.gov The good lipophilicity of benzopyran derivatives, the core structure of chromones, is thought to allow them to easily pass through microbial cell membranes. researchgate.net

Table 4: Antifungal Activity of Selected Chromone Derivatives against Candida Species

| Compound | Candida Species | MIC Range (μM) | MFC/MIC Ratio | Proposed Mechanism |

|---|---|---|---|---|

| (E)-benzylidene-chroman-4-one | Candida spp. | 264.52 - 4232.44 | Fungicidal | Action on the plasma membrane. mdpi.com |

| 8-methoxy-3-methyl-4-oxo-4H-chromene-2-carbaldehyde | C. albicans ATCC 10231 | 7.8 (μg/mL) | Not specified | Inhibition of virulence factors (adherence, germ tube formation). rsc.org |

Compound Names Table

| Compound Name | Systematic Name | Other Names/Synonyms |

| Chromenone 1 | 3-(4-(Trifluoromethyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)-4H-chromen-4-one | - |

| Khellin (B1673630) | 4,9-Dimethoxy-7-methyl-5H-furo[3,2-g]chromen-5-one | - |

| Cromoglicic acid | 5,5'-((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylic acid) | Cromolyn |

| DMH1 | 4-(6-(4-(Piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline | - |

| Smad4 | Mothers against decapentaplegic homolog 4 | DPC4 |

| TGFβ | Transforming Growth Factor-beta | - |

| BMP | Bone Morphogenetic Protein | - |

| Alkaline Phosphatase | - | ALP |

Interactive Data Tables

Chemical Identity of this compound

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-(4-(Trifluoromethyl)phenyl)-2-(1H-1,2,4-triazol-1-yl)-4H-chromen-4-one | Internal |

| CAS Number | 1639929-29-5 | researchgate.netijrpc.com |

| Molecular Formula | C₁₈H₁₀F₃N₃O₂ | researchgate.netijrpc.com |

| Molecular Weight | 357.29 g/mol | researchgate.netijrpc.com |

Biological Activity of this compound

| Activity | Description | Reference |

|---|---|---|

| Primary Activity | Potent potentiator of osteogenic bone morphogenetic protein (BMP) signaling. | niscpr.res.innih.gov |

| Mechanism of Action | Induces a pronounced, kinase-independent, negative TGFβ feedback, enhancing nuclear BMP-Smad signaling outputs. | researchgate.netniscpr.res.in |

| In Vitro Effect (C2C12 cells) | Efficiently stimulates BMP-dependent osteogenesis. | niscpr.res.innih.gov |

| In Vitro Effect (SaOS-2 cells) | Enhances BMP-4-induced mineralization. | niscpr.res.in |

| In Vitro Effect (Stem Cells) | Rescues cardiogenesis inhibited by the BMP inhibitor DMH1. | niscpr.res.innih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Position and Nature on Biological Activity

The biological activity of chromenone derivatives is highly dependent on the type and position of substituents on the benzo-γ-pyrone ring system. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.

The nature of the substituent plays a critical role. For instance, in a series of dirchromone derivatives, the introduction of a cyanide substituent was found to enhance antibacterial activity while diminishing cytotoxicity. acs.orgnih.gov Conversely, hydroxyl groups tended to decrease cytotoxicity. acs.orgnih.gov In studies of bis-chromones, electron-donating groups like methoxy (-OCH3) or hydrogen-bonding groups like hydroxyl (-OH) on one of the chromenone rings were found to increase anti-proliferative activity against cancer cells. nih.govresearchgate.net For antioxidant activity, a dihydroxy substitution (a catechol group) on the A ring of the chromenone scaffold is considered essential for potent radical scavenging. nih.gov

The position of these substituents is equally important. In a study on chromone (B188151) derivatives as inhibitors of superoxide anion generation in neutrophils, a methoxy group at the C-7 position was found to be crucial for activity. nih.govncku.edu.tw For certain 2-styrylchromones, the presence of hydroxyl groups at C-5 and C-7 on the A-ring, combined with a catechol group on the B-ring, leads to potent inhibition of xanthine oxidase. scienceopen.com However, for other activities, the exact placement of substituents can have varied effects; for example, methylation at C-3 and C-5 or methoxylation at C-5 and C-7 was shown to decrease the antibacterial activity of dirchromone analogues. acs.org